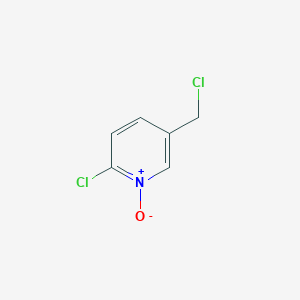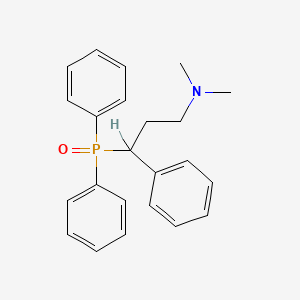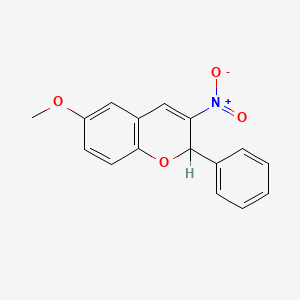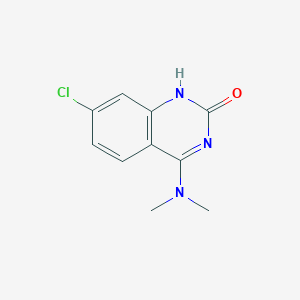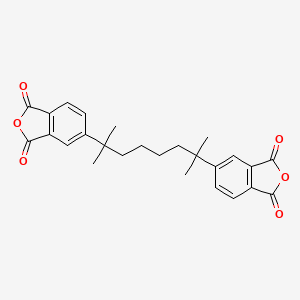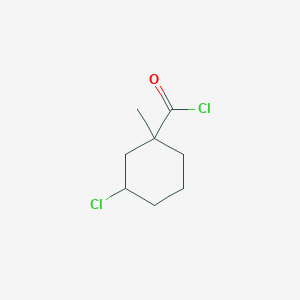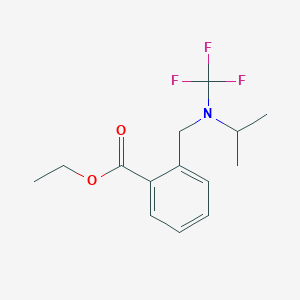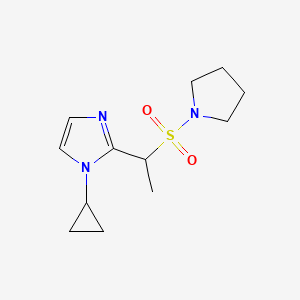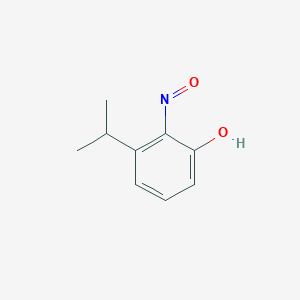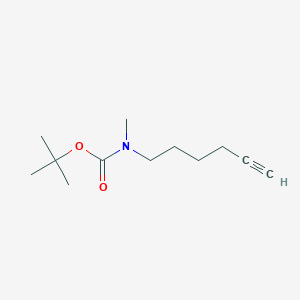
Tert-butyl hex-5-yn-1-yl(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl hex-5-yn-1-yl(methyl)carbamate is a chemical compound with the molecular formula C11H19NO2. It is also known by its systematic name, carbamic acid, N-5-hexyn-1-yl-, 1,1-dimethylethyl ester . This compound is characterized by the presence of a tert-butyl group, a hexynyl chain, and a carbamate functional group.
Métodos De Preparación
The synthesis of tert-butyl hex-5-yn-1-yl(methyl)carbamate typically involves the reaction of hex-5-yn-1-amine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining the temperature at around 0°C to room temperature and stirring the mixture for several hours until the reaction is complete.
Análisis De Reacciones Químicas
Tert-butyl hex-5-yn-1-yl(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced carbamate derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl hex-5-yn-1-yl(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl hex-5-yn-1-yl(methyl)carbamate involves its interaction with biological molecules through its carbamate group. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various molecular targets and pathways, depending on the specific biological context .
Comparación Con Compuestos Similares
Tert-butyl hex-5-yn-1-yl(methyl)carbamate can be compared with other similar compounds such as:
N-Boc-hex-5-ynylamine: This compound has a similar hexynyl chain but differs in the protecting group attached to the amine.
tert-Butyl (1-oxo-1-phenylhex-5-yn-2-yl)carbamate: This compound has a phenyl group attached to the hexynyl chain, making it structurally different from this compound.
Propiedades
Fórmula molecular |
C12H21NO2 |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
tert-butyl N-hex-5-ynyl-N-methylcarbamate |
InChI |
InChI=1S/C12H21NO2/c1-6-7-8-9-10-13(5)11(14)15-12(2,3)4/h1H,7-10H2,2-5H3 |
Clave InChI |
GMNHJVZXIKTNOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


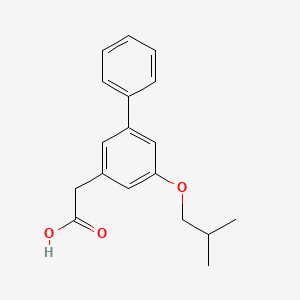
![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)
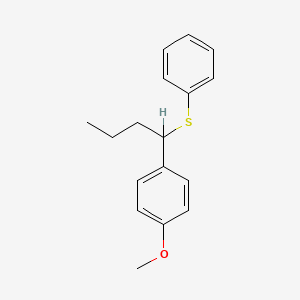
![5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B13945292.png)
![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)
